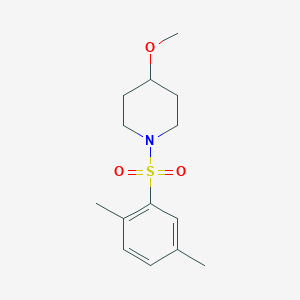

![molecular formula C15H15N3OS B6583256 N-[2-(3-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4-amine CAS No. 1914593-63-7](/img/structure/B6583256.png)

N-[2-(3-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[2-(3-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4-amine” is a compound that has been studied for its potential use in the treatment of tuberculosis. It has been found to inhibit Cytochrome bd oxidase (Cyt-bd), an attractive drug target in Mycobacterium tuberculosis .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-ones, which are related to the compound , typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction of thiophene derivatives with isocyanates can also yield thienopyrimidines .Chemical Reactions Analysis

The chemical reactions involving thieno[3,2-d]pyrimidin-4-ones typically involve cyclization of 3-amino-thiophene-2-carboxylate derivatives . The reaction of thiophene derivatives with isocyanates can also yield thienopyrimidines .Aplicaciones Científicas De Investigación

- Thieno[3,2-d]pyrimidin-4-amine derivatives have demonstrated promising antimicrobial properties. Researchers have investigated their efficacy against various bacterial and fungal strains .

- A study identified N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine as a potent inhibitor of the mycobacterial Cyt-bd oxidase. This compound exhibited activity against Mycobacterium bovis BCG and M. tuberculosis strains, making it a valuable chemical probe for understanding Cyt-bd function .

- In silico evaluations revealed that thieno[3,2-d]pyrimidin-4-amine derivatives, including our compound, interact with kinases. These interactions may impact cellular signaling pathways and could be relevant in drug discovery .

Antimicrobial Activity

Mycobacterial Cyt-bd Inhibition

Kinase Inhibition

Mecanismo De Acción

Target of Action

The primary target of N-[2-(3-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4-amine is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

The compound inhibits Cyt-bd . The inhibition of Cyt-bd disrupts the energy metabolism of Mycobacterium tuberculosis, leading to its death . The compound’s interaction with its targets and the resulting changes are still under investigation.

Biochemical Pathways

The affected pathway is the oxidative phosphorylation pathway . By inhibiting Cyt-bd, the compound disrupts this pathway, leading to a decrease in ATP production . This disruption affects the energy metabolism of Mycobacterium tuberculosis, leading to its death .

Pharmacokinetics

It is known that the compound’s degree of lipophilicity allows it to diffuse easily into the cells .

Result of Action

The compound’s action results in the death of Mycobacterium tuberculosis by disrupting its energy metabolism . The compound shows activity against Mycobacterium bovis BCG and the Mycobacterium tuberculosis clinical isolate strain N0145 .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the expression level of the Cyt-bd-encoding genes in the target organism can affect the compound’s potency . More research is needed to fully understand how other environmental factors influence the compound’s action.

Propiedades

IUPAC Name |

N-[2-(3-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3OS/c1-19-12-4-2-3-11(9-12)5-7-16-15-14-13(6-8-20-14)17-10-18-15/h2-4,6,8-10H,5,7H2,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZYQCGHBMQYSLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCNC2=NC=NC3=C2SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromophenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B6583183.png)

![3-butyl-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6583191.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6583198.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B6583200.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6583205.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B6583207.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B6583212.png)

![2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6583217.png)

![N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide](/img/structure/B6583242.png)

![3-(prop-2-en-1-yl)-1-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]urea](/img/structure/B6583245.png)

![N-[(oxan-3-yl)methyl]quinoxalin-2-amine](/img/structure/B6583263.png)

![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B6583266.png)